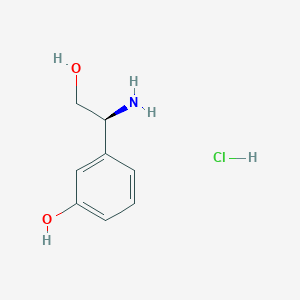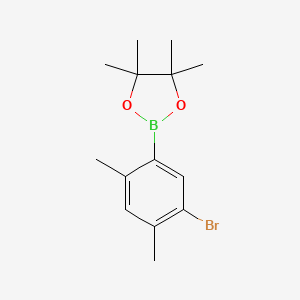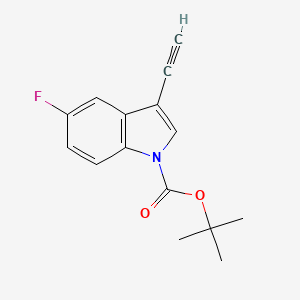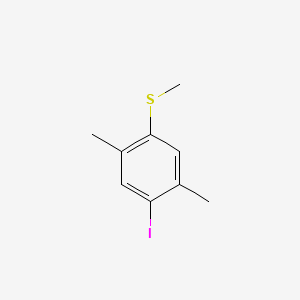![molecular formula C15H18ClN5O3S B14017809 1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea CAS No. 93126-95-5](/img/structure/B14017809.png)
1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea is a synthetic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chloroethyl group, a dimethylpyrimidinyl group, and a sulfamoylphenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea typically involves multiple steps. One common method includes the reaction of 2-chloroethylamine with 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve yield. The purification process typically involves crystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chloroethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often require a base such as triethylamine and are conducted at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted ureas
科学的研究の応用
1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of cellular functions. The sulfamoyl group may also contribute to its biological activity by mimicking natural substrates and interfering with metabolic pathways.
類似化合物との比較
Similar Compounds
- 2-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide
- methyl 2-{[(4,6-dimethylpyrimidin-2-yl)carbamoyl]sulfamoyl}benzoate
- ethyl N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamate
Uniqueness
1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
93126-95-5 |
|---|---|
分子式 |
C15H18ClN5O3S |
分子量 |
383.9 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea |
InChI |
InChI=1S/C15H18ClN5O3S/c1-10-9-11(2)19-14(18-10)21-25(23,24)13-5-3-12(4-6-13)20-15(22)17-8-7-16/h3-6,9H,7-8H2,1-2H3,(H2,17,20,22)(H,18,19,21) |
InChIキー |
COKRDMPUMMQVNT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NCCCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![ethyl 5-[(E)-2-ethoxycarbonylvinyl]-1H-pyrrole-2-carboxylate](/img/structure/B14017769.png)



![2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14017792.png)
![Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B14017805.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)

